Cas no 3685-48-1 (2-Amino-3-(thiophen-3-yl)propanoic acid)

3685-48-1 structure
Nome do Produto:2-Amino-3-(thiophen-3-yl)propanoic acid
2-Amino-3-(thiophen-3-yl)propanoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Amino-3-(thiophen-3-yl)propanoic acid
- 3-(3-Thienyl)-DL-alanine
- 3-Thiophenepropanoicacid, a-amino-
- Alanine, 3-(3-thienyl)-, DL-
- DL-ß-(3-THIENYL)-ALPHA-ALANINE
- (rac)-2-amino-3-thiophen-3-yl-propionic acid
- (rac)-thiophen-3-yl-alanine
- 2-amino-3-[3]thienyl-propionic acid
- 2-Amino-3-[3]thienyl-propionsaeure
- 2-amino-3-thiophen-3-ylpropanoic acid
- 2-azanyl-3-thiophen-3-yl-propanoic acid
- 3-(thien-3-yl)-alanine
- 3-THIOPHENEPROPIONIC ACID
- DL-?-(3-Thienyl)alanine 3-Thiophenepropionic acid
- DL-3-THIENYLALANINE
- SPECS AI-942
- AKOS000166967
- 3685-48-1
- NSC 4448
- SCHEMBL160632
- VOIZSAUUYAGTMS-UHFFFAOYSA-N
- 0JFN8FLJ5H
- FT-0625513
- 3-Thiophenepropanoic acid, .alpha.-amino-, (.+.)-
- EINECS 222-974-8
- 3-Thiophenepropionic acid, .alpha.-amino-, DL-
- 2-Amino-3-(thiophen-3-yl)propanoicacid
- 3-THIOPHENEPROPANOIC ACID, .ALPHA.-AMINO-, (+/-)-
- DL-.beta.-3-Thienylalanine
- beta-3-thienyl-dl-alanine
- 3-Thiophenepropionic acid, DL-
- .BETA.-3-THIENYL-DL-ALANINE
- FT-0602359
- (2R)-2-amino-3-(thiophen-3-yl)propanoic acid
- NSC-4448
- alpha-Amino-3-thiophenepropionic acid
- .BETA.-3-THIENYLALANINE, DL-
- NSC4448
- 22574-47-6
- AKOS016843264
- UNII-0JFN8FLJ5H
- alpha-Amino-3-thiophenepropanoic acid
- A50247
- DTXSID401299715
- EN300-139599
- CGA61227
- FT-0643495
- 3-Thiophenepropanoic acid, .alpha.-amino-
- 3-Thiophenepropanoic acid, (.+-.)-
- CS-0451750
- DA-06384
- D-3-(3-Thienyl)alanine
- AI-942/25121111
- L-3-(3-Thienyl)alanine
- 3-thien-3-ylalanine
-
- MDL: MFCD00152177
- Inchi: 1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)
- Chave InChI: VOIZSAUUYAGTMS-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)CC(C(=O)O)N
Propriedades Computadas
- Massa Exacta: 171.03547
- Massa monoisotópica: 171.035399
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 3
- Complexidade: 151
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -1.7
- Superfície polar topológica: 91.6
Propriedades Experimentais
- Densidade: 1.349
- Ponto de ebulição: 320.3°Cat760mmHg
- Ponto de Flash: 147.5°C
- Índice de Refracção: 1.607
- PSA: 63.32
- LogP: 1.40280
2-Amino-3-(thiophen-3-yl)propanoic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-139599-0.25g |
2-amino-3-(thiophen-3-yl)propanoic acid |
3685-48-1 | 0.25g |
$52.0 | 2023-02-15 | ||
Enamine | EN300-139599-0.5g |
2-amino-3-(thiophen-3-yl)propanoic acid |
3685-48-1 | 0.5g |
$82.0 | 2023-02-15 | ||
Enamine | EN300-139599-10.0g |
2-amino-3-(thiophen-3-yl)propanoic acid |
3685-48-1 | 10.0g |
$583.0 | 2023-02-15 | ||
Enamine | EN300-139599-5.0g |
2-amino-3-(thiophen-3-yl)propanoic acid |
3685-48-1 | 5.0g |
$316.0 | 2023-02-15 | ||
Chemenu | CM128362-1g |
2-amino-3-(thiophen-3-yl)propanoic acid |
3685-48-1 | 95% | 1g |
$*** | 2023-05-30 | |
Enamine | EN300-139599-1.0g |
2-amino-3-(thiophen-3-yl)propanoic acid |
3685-48-1 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-139599-50mg |
2-amino-3-(thiophen-3-yl)propanoic acid |
3685-48-1 | 50mg |
$24.0 | 2023-09-30 | ||
Enamine | EN300-139599-2500mg |
2-amino-3-(thiophen-3-yl)propanoic acid |
3685-48-1 | 2500mg |
$185.0 | 2023-09-30 | ||
Enamine | EN300-139599-5000mg |
2-amino-3-(thiophen-3-yl)propanoic acid |
3685-48-1 | 5000mg |
$316.0 | 2023-09-30 | ||
1PlusChem | 1P00C0M6-5g |
3-THIOPHENEPROPIONIC ACID |
3685-48-1 | 97% | 5g |
$278.00 | 2024-05-04 |
2-Amino-3-(thiophen-3-yl)propanoic acid Literatura Relacionada
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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3. Back matter
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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